5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene
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Overview
Description
5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzhydryl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic compounds
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology: Its stable bicyclic structure makes it an ideal candidate for probing biological systems .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for use in high-performance applications .
Mechanism of Action
The mechanism of action of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound with similar structural features.
5-Phenylbicyclo[2.2.1]hept-2-ene: A related compound with a phenyl group substitution.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: A brominated derivative with different reactivity.
Uniqueness: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene stands out due to its dibenzhydryl substitution, which imparts unique chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it more versatile for various applications compared to its simpler analogs.
Properties
Molecular Formula |
C33H30 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
5,6-dibenzhydrylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C33H30/c1-5-13-24(14-6-1)30(25-15-7-2-8-16-25)32-28-21-22-29(23-28)33(32)31(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28-33H,23H2 |
InChI Key |
SDNWHTQTJJDCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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